molecular formula C14H14N4 B6632128 2-(1,7-Dimethylbenzimidazol-2-yl)pyridin-3-amine

2-(1,7-Dimethylbenzimidazol-2-yl)pyridin-3-amine

Cat. No. B6632128
M. Wt: 238.29 g/mol
InChI Key: WTIVPOBOPYIBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,7-Dimethylbenzimidazol-2-yl)pyridin-3-amine, also known as DMPI, is a chemical compound with potential applications in scientific research. This molecule has been studied for its ability to inhibit a specific protein kinase, making it a valuable tool for investigating cellular signaling pathways. In

Mechanism of Action

The mechanism of action of 2-(1,7-Dimethylbenzimidazol-2-yl)pyridin-3-amine involves its ability to bind to the ATP-binding site of CK2. This binding prevents the enzyme from phosphorylating its substrate proteins, thereby inhibiting its activity. This inhibition can lead to a variety of downstream effects on cellular signaling pathways, depending on the specific substrates and pathways involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,7-Dimethylbenzimidazol-2-yl)pyridin-3-amine depend on the specific cellular pathways and substrates involved. In general, inhibition of CK2 activity can lead to decreased cell growth and proliferation, increased apoptosis, and altered gene expression. These effects have potential applications in cancer research, as CK2 is often overexpressed in cancer cells and plays a role in tumor growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1,7-Dimethylbenzimidazol-2-yl)pyridin-3-amine in lab experiments is its specificity for CK2. This allows researchers to selectively inhibit this enzyme without affecting other cellular processes. However, one limitation of using 2-(1,7-Dimethylbenzimidazol-2-yl)pyridin-3-amine is its potential toxicity. High concentrations of 2-(1,7-Dimethylbenzimidazol-2-yl)pyridin-3-amine can lead to cell death, which can complicate experimental results. Additionally, 2-(1,7-Dimethylbenzimidazol-2-yl)pyridin-3-amine may have off-target effects on other protein kinases, which can also affect experimental outcomes.

Future Directions

There are several future directions for research involving 2-(1,7-Dimethylbenzimidazol-2-yl)pyridin-3-amine. One area of interest is the development of more potent and selective CK2 inhibitors. This could lead to improved understanding of the role of CK2 in cellular processes and potential therapeutic applications in cancer treatment. Additionally, 2-(1,7-Dimethylbenzimidazol-2-yl)pyridin-3-amine and other CK2 inhibitors could be used in combination with other cancer therapies to enhance their efficacy. Finally, the use of 2-(1,7-Dimethylbenzimidazol-2-yl)pyridin-3-amine in animal models could provide valuable insights into its potential therapeutic applications and toxicity.

Synthesis Methods

2-(1,7-Dimethylbenzimidazol-2-yl)pyridin-3-amine can be synthesized using a multi-step process involving several chemical reactions. The starting materials for this synthesis include 2-bromo-3-nitropyridine and 1,7-dimethyl-2-nitrobenzimidazole. These compounds are first subjected to a Suzuki coupling reaction to form the intermediate product. This intermediate is then reduced using hydrogen gas and a palladium catalyst to yield the final product, 2-(1,7-Dimethylbenzimidazol-2-yl)pyridin-3-amine.

Scientific Research Applications

2-(1,7-Dimethylbenzimidazol-2-yl)pyridin-3-amine has been studied for its potential applications in scientific research. One of its primary uses is as a protein kinase inhibitor. Specifically, 2-(1,7-Dimethylbenzimidazol-2-yl)pyridin-3-amine has been shown to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular signaling pathways. This makes 2-(1,7-Dimethylbenzimidazol-2-yl)pyridin-3-amine a valuable tool for investigating the role of CK2 in cellular processes such as cell growth, differentiation, and apoptosis.

properties

IUPAC Name

2-(1,7-dimethylbenzimidazol-2-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-9-5-3-7-11-13(9)18(2)14(17-11)12-10(15)6-4-8-16-12/h3-8H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIVPOBOPYIBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N2C)C3=C(C=CC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,7-Dimethylbenzimidazol-2-yl)pyridin-3-amine

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